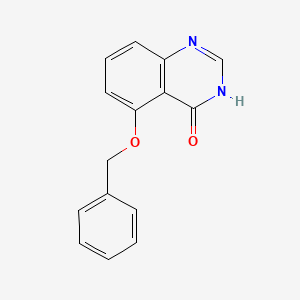

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one

Description

Molecular Formula and IUPAC Nomenclature

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one is a bicyclic heteroaromatic compound with the molecular formula C₁₅H₁₂N₂O₂ . Its IUPAC name is 5-(phenylmethoxy)-3H-quinazolin-4-one , reflecting the benzyloxy (-OCH₂C₆H₅) substituent at the 5-position of the quinazolinone core (Figure 1) . The systematic nomenclature prioritizes the quinazolinone numbering system, where the lactam oxygen occupies the 4-position, and the benzyloxy group is attached to the fused benzene ring.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₂N₂O₂ |

| Molecular weight | 252.27 g/mol |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)NC=N3 |

| InChIKey | NJNGAQRVESDVCK-UHFFFAOYSA-N |

Crystal Structure Analysis and X-ray Powder Diffraction (XRPD) Patterns

While single-crystal X-ray diffraction (SCXRD) data for this compound remain unpublished, related dihydroquinazolinone derivatives exhibit planar quinazolinone cores with slight deviations due to substituent steric effects. For example, 2,2-dimethyl-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one (C₁₇H₁₈N₂O) crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, and β = 97.752° . The dihedral angle between the quinazolinone ring and the 4-methylphenyl group in this analogue is 79.84°, suggesting similar non-planarity for the benzyloxy substituent in this compound .

XRPD patterns for dihydroquinazolinones typically show characteristic peaks between 5–30° 2θ, with intense reflections corresponding to π-π stacking interactions. For instance, 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibits a strong peak at 2θ = 27.5°, attributed to the (002) lattice plane . Computational modeling predicts analogous diffraction features for this compound, with peak splitting due to its orthorhombic packing .

Table 2: Predicted bond lengths and angles

| Parameter | Value (Å or °) |

|---|---|

| C4=O bond length | 1.22 ± 0.02 |

| N3-C2 bond length | 1.38 ± 0.03 |

| C5-O-C(benzyl) angle | 117 ± 2 |

| Dihedral angle (benzyl/quinazolinone) | 75–85 |

Tautomeric Behavior in Quinazolinone Derivatives

Quinazolinones exhibit lactam-lactim tautomerism, where the 4-keto form (lactam) equilibrates with the 4-hydroxyimine form (lactim) (Scheme 1) . For this compound, the lactam tautomer dominates in non-polar solvents, as evidenced by infrared (IR) spectra showing a strong C=O stretch at ~1,670 cm⁻¹ . In polar aprotic solvents like dimethyl sulfoxide (DMSO), partial lactim formation occurs, characterized by N-H stretching vibrations at 3,200–3,300 cm⁻¹ . The electron-donating benzyloxy group at C5 stabilizes the lactam form by resonance, reducing tautomeric mobility compared to unsubstituted quinazolinones .

Scheme 1: Lactam-lactim equilibrium

$$

\text{Lactam (keto)} \rightleftharpoons \text{Lactim (enol)}

$$

Comparative Analysis with Related Dihydroquinazolinone Analogues

The structural and electronic effects of substituents on dihydroquinazolinones are evident when comparing this compound to analogues:

- 6-Amino-2-(benzyloxy)-3,4-dihydroquinazolin-4-one : The amino group at C6 enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water solubility: 1.2 mg/mL vs. 0.3 mg/mL for the 5-benzyloxy derivative) .

- 7-Benzyloxy-6-methoxy-3-[(pivaloyloxy)methyl]-3,4-dihydroquinazolin-4-one : Bulkier pivaloyloxy groups reduce planarity, lowering melting points (mp = 144–145°C vs. 137–140°C for 5-benzyloxy) .

- 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one : Thione substitution at C2 shifts UV-Vis absorption to longer wavelengths (λₘₐₓ = 315 nm vs. 280 nm for oxo derivatives) due to extended conjugation .

Table 3: Structural and physicochemical comparisons

Properties

IUPAC Name |

5-phenylmethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15-14-12(16-10-17-15)7-4-8-13(14)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGAQRVESDVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-49-6 | |

| Record name | 5-(benzyloxy)-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes involved in various biochemical reactions.

Mode of Action

Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Quinazolinone derivatives have been implicated in various biochemical pathways, including those involved in cell signaling and metabolism.

Biological Activity

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Quinazolinone derivatives, including this compound, have been reported to exhibit significant biological activities through various mechanisms:

- Multi-Kinase Inhibition : The compound acts as an inhibitor of several protein kinases such as VEGFR2, EGFR, HER2, and CDK2. These interactions occur at nanomolar concentrations, indicating high potency against these targets.

- Apoptosis Induction : It has been shown to induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. This is crucial for its potential use in cancer therapy .

- Inhibition of Quorum Sensing : Quinazolinone derivatives inhibit the quorum sensing system in Pseudomonas aeruginosa, which is important for biofilm formation and bacterial virulence.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 10.46 ± 0.82 | Apoptosis induction | |

| HepG2 | 18.88 | Multi-kinase inhibition | |

| MCF-7 | 24.99 | Cell cycle arrest | |

| A549 | 16.30 | Apoptosis and necrosis |

Case Studies

-

Cytotoxic Activity Against Cancer Cell Lines :

A study demonstrated that this compound exhibited significant cytotoxic activity against HeLa cells with an IC50 value of 10.46 μM. The compound's mechanism involved inducing apoptosis and disrupting cell cycle progression . -

Inhibition of Enzymatic Activity :

Another investigation highlighted the compound's ability to inhibit α-glucosidase significantly, with an IC50 value indicating effective competition with known inhibitors . This suggests potential applications in metabolic disorders such as diabetes.

Research Findings

Recent research has focused on optimizing the structure of quinazolinone derivatives to enhance their biological activity. Modifications in substituents have led to improved potency against various cancer cell lines:

- Substituting halogen groups on the benzyl moiety has shown varying effects on cytotoxicity; for instance, para-chlorine substitutions improved activity compared to unsubstituted derivatives .

- Molecular docking studies have provided insights into binding interactions at the active sites of target proteins, aiding in rational drug design .

Scientific Research Applications

Antitumor Activity

5-(Benzyloxy)-3,4-dihydroquinazolin-4-one and its derivatives have shown significant potential as antitumor agents. Research indicates that these compounds exert their effects by inhibiting specific kinases involved in cancer cell proliferation.

- Mechanism of Action : The compound acts primarily by inhibiting the Src family of non-receptor tyrosine kinases, which play a crucial role in tumor cell motility and invasiveness. This inhibition can lead to reduced metastatic growth in various cancers .

- Case Study : A study synthesized several quinazolinone derivatives, including this compound, which demonstrated IC50 values against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines ranging from 4.87 to 205.9 μM. These values indicate a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .

Inhibition of Tyrosinase

Another notable application of this compound is its potential as a tyrosinase inhibitor, which is relevant for treating hyperpigmentation disorders and developing skin-lightening agents.

- Research Findings : A recent study highlighted the synthesis of phenylamino quinazolinone derivatives that exhibited potent tyrosinase inhibitory activity comparable to established inhibitors like kojic acid. The structure-activity relationship (SAR) studies indicated that modifications on the quinazolinone core could enhance inhibitory potency .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

- Applications : The inhibition of Src kinases not only affects tumor growth but also plays a role in inflammatory processes. Compounds derived from this compound have been investigated for their potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Emerging research suggests that quinazolinone derivatives may possess antimicrobial properties.

- Evidence : A study focusing on the synthesis of hybrid compounds containing quinazolinone scaffolds reported notable antibacterial activity against several strains, indicating a broader application spectrum for these compounds beyond oncology .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-component reactions or modifications of existing quinazoline structures to enhance biological activity.

| Synthesis Method | Yield (%) | Key Modifications |

|---|---|---|

| Multi-component reaction | 70% | Introduction of electron-withdrawing groups |

| Organocatalyzed approach | Varies | Chiral trifluoromethyl substitutions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyloxy group at position 5 undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Deprotection of benzyloxy groups :

Acidic hydrolysis (HCl/EtOH, reflux) removes the benzyl group to yield 5-hydroxy-3,4-dihydroquinazolin-4-one, a key intermediate for further functionalization . -

Alkylation/arylation :

Substitution with alkyl/aryl halides in the presence of K₂CO₃ or NaH introduces new groups at position 5 (e.g., methoxy, phenoxy) .

Table 1: Representative substitution reactions

Oxidation and Reduction

The dihydroquinazolinone core and substituents participate in redox reactions:

-

Core oxidation :

Treatment with KMnO₄ in acidic media converts the dihydro ring to a fully aromatic quinazolin-4-one . -

Benzyloxy reduction :

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the benzyloxy group to a hydroxyl group .

Key data :

-

Catalytic hydrogenation (10% Pd-C, EtOAc, 25°C) achieves 92% conversion to 5-hydroxy derivatives .

-

LiAlH₄ in THF selectively reduces the benzyloxy group without affecting the carbonyl .

Radical-Mediated Reactions

The compound acts as a radical trapping agent in asymmetric synthesis:

-

1,2-Oxytrifluoromethylation :

Using vanadyl catalysts (e.g., V(O)-1 or V(O)-2), it facilitates stereoselective addition of trifluoromethyl radicals to styrenes .

Table 2: Asymmetric radical cross-coupling performance

| Catalyst | Substrate | Time (h) | Yield (%) | ee (%) | Configuration | Source |

|---|---|---|---|---|---|---|

| V(O)-1 | 3-Bromostyrene | 68 | 71 | 63 | R | |

| V(O)-2 | 3-Bromostyrene | 84 | 45 | 91 | S |

Biochemical Interactions

The compound demonstrates enzyme inhibition through active-site binding:

-

HCV NS5B polymerase inhibition :

Acts as a mixed-type competitive inhibitor (IC₅₀ = 8.77 μM) by coordinating Mg²⁺ ions and interacting with residues Asp318 and Asp319 . -

Structure-activity relationship (SAR) :

Hydrophobic substituents at position 3 enhance binding affinity, while electron-withdrawing groups reduce activity .

Catalytic Cyclization and Condensation

Participates in one-pot syntheses of complex heterocycles:

-

Pictet-Spengler-type cyclization :

With aldehydes and amines under Yb(OTf)₃ catalysis, it forms tetracyclic quinazolinones . -

Schiff base formation :

Condenses with arylhydrazines to yield hydrazone derivatives, useful in metal coordination chemistry .

Optimized conditions :

Comparative Reactivity Insights

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Substituent and Positional Variations

(a) 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one

- Substituent : Benzyloxy group at position 3.

(b) 6-Nitro-3,4-dihydroquinazolin-4-one

- Substituent : Nitro group at position 4.

- Key Features : The nitro group introduces strong electron-withdrawing effects, altering reactivity and stability. Synthesis optimization studies show nitration at 40°C for 4.5 hours minimizes dinitro byproduct formation .

(c) 1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

- Substituent : Triazolo ring fused at positions 1,2,4; phenyl group at position 3.

- Key Features : These compounds exhibit potent H1-antihistaminic activity (e.g., IC₅₀ values < 1 µM in receptor assays) due to enhanced π-π stacking and hydrogen bonding .

(d) 3-(Prop-2-yn-1-yl)-3,4-dihydroquinazolin-4-one

Structural and Functional Insights

- Biological Activity: Triazolo-fused derivatives (e.g., 4-phenyl-triazoloquinazolinones) show superior H1-antihistaminic activity due to dual hydrogen bonding and hydrophobic interactions, unlike the benzyloxy variant, which lacks triazolo fusion .

- Synthetic Utility : Propargyl-substituted derivatives (e.g., 3-(prop-2-yn-1-yl) analog) are preferred for modular drug design, whereas nitro-substituted analogs require stringent temperature control to avoid byproducts .

Preparation Methods

Method 1: One-Pot Multicomponent Cyclocondensation

This approach involves three key reactants:

- Isatoic anhydride or related derivatives

- Aromatic aldehydes bearing benzyloxy groups

- Amine derivatives such as anthranilamide

- The reaction is catalyzed by acids (e.g., acetic acid, p-toluenesulfonic acid) or metal catalysts (e.g., zinc chloride).

- The mixture is heated under reflux in solvents like ethanol, acetic acid, or water.

- The initial step involves nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, forming a Schiff base.

- Intramolecular cyclization then occurs, closing the heterocyclic ring to yield the dihydroquinazolinone.

Method 2: Sequential Synthesis via Intermediates

This method involves:

- Synthesis of a benzyl-protected anthranilamide intermediate.

- Subsequent cyclization with aldehyde derivatives containing benzyloxy groups.

- Benzylation of anthranilamide derivatives is performed using benzyl bromide or chloride in the presence of potassium carbonate in acetone or DMF.

- The benzylated intermediate then reacts with aldehydes under catalytic conditions, often with Lewis acids or under microwave irradiation, to promote cyclization.

- The benzyl-protected intermediates facilitate regioselective cyclization, improving yields and purity.

Method 3: Microwave-Assisted Synthesis

Recent advances incorporate microwave irradiation to accelerate reaction times:

- Reactions are conducted in polar solvents like ethanol or water.

- Catalysts such as silica-supported acids or metal salts are employed.

- Typical reaction times are reduced to minutes, with yields comparable or superior to conventional heating.

- Microwave-assisted synthesis of similar quinazolinone derivatives achieved yields of 85-90% within 10-15 minutes ().

Reaction Conditions and Catalysts

| Method | Solvent | Catalyst | Temperature | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Multicomponent Reactions | Ethanol, Acetic Acid, Water | Acidic catalysts (e.g., p-toluenesulfonic acid) | Reflux | 2-6 hours | 70-88% |

| Sequential Benzylation & Cyclization | Acetone, DMF | K2CO3, Lewis acids | Room temp to reflux | 4-8 hours | 75-85% |

| Microwave-Assisted | Ethanol, Water | Silica-supported acids, metal salts | 10-15 min | 85-90% |

Notes on Optimization and Green Chemistry

- Solvent choice: Water and ethanol are preferred for environmental reasons.

- Catalyst selection: Acidic catalysts (e.g., p-toluenesulfonic acid) and benign metal salts enhance yields and selectivity.

- Temperature control: Reflux conditions optimize reaction kinetics without excessive energy input.

- Microwave irradiation: Significantly reduces reaction time and energy consumption.

Data Tables and Research Findings

Table 1: Summary of Preparation Methods

Research Highlights:

- The use of green solvents and microwave irradiation has improved reaction efficiency and sustainability.

- Catalyst optimization is crucial for high yields and purity.

- The synthesis routes are adaptable for various substituted aldehydes, including those bearing benzyloxy groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Benzyloxy)-3,4-dihydroquinazolin-4-one, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternative routes include chlorination using thionyl chloride and DMF, followed by azeotropic drying with toluene to stabilize intermediates . Optimization focuses on stoichiometry (e.g., 1:1 molar ratios), catalyst selection, and reflux duration (4–6 hours) to maximize yield.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and benzyloxy group integrity. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Advanced Research Questions

Q. How can nitration reactions be optimized for introducing nitro groups to the quinazolinone scaffold while minimizing side products?

- Methodological Answer : Nitration using activated carbon as a catalyst in liquid-phase reactions reduces byproducts like di-nitrated isomers. Key factors include temperature control (60–80°C), solvent polarity adjustments, and catalyst activation (e.g., pre-treatment with nitric acid). Post-reaction purification via recrystallization or column chromatography isolates the desired 6-nitro derivative .

Q. What strategies are employed to functionalize the 5-benzyloxy group to enhance biological activity or solubility?

- Methodological Answer : The benzyloxy group can be modified via nucleophilic substitution or coupling reactions. For example, reacting with isocyanates (e.g., 4-nitrophenyl isocyanate) in dichloromethane introduces urea moieties, improving hydrogen-bonding potential . Alternatively, deprotection of the benzyl group under hydrogenolysis conditions (Pd/C, H₂) yields hydroxyl derivatives for enhanced aqueous solubility .

Q. How do researchers resolve discrepancies in reaction outcomes when using different catalytic systems for quinazolinone derivatization?

- Methodological Answer : Systematic parameter screening (e.g., solvent polarity, catalyst loading) identifies optimal conditions. For instance, thionyl chloride/DMF facilitates chlorination at the 4-position, but excess reagent may lead to over-chlorination. Comparative studies using triethylamine hydrochloride in anisole mitigate side reactions by stabilizing intermediates . Contradictions in yield or selectivity are addressed through kinetic studies (e.g., monitoring by TLC) and computational modeling to predict reactive sites .

Data Contradiction Analysis

Q. Why do nitration yields vary significantly between activated carbon and traditional acid catalysts?

- Methodological Answer : Activated carbon provides a heterogeneous surface that localizes reactive intermediates, reducing undesired oxidation. In contrast, nitric acid/sulfuric acid mixtures may protonate the quinazolinone ring, leading to decomposition. Yield discrepancies are resolved by comparing activation energies (via DFT calculations) and characterizing side products using LC-MS .

Q. How does the choice of solvent impact the regioselectivity of substituent addition to the quinazolinone core?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states during nucleophilic substitution, favoring 6-position reactivity. Non-polar solvents (e.g., toluene) promote electrophilic aromatic substitution at the 7-position. Solvent effects are validated by cross-referencing reaction outcomes with computational solvation models .

Experimental Design Considerations

Q. What precautions are necessary when handling intermediates like 7-benzyloxy-4-chloro-6-methoxyquinazoline?

- Methodological Answer : Chlorinated intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis. Storage at –20°C in sealed containers under desiccant minimizes degradation. Safety protocols include PPE (gloves, goggles) and emergency neutralization procedures for accidental exposure .

Q. How can computational tools aid in predicting synthetic pathways for novel quinazolinone derivatives?

- Methodological Answer : Tools like Reaxys and PISTACHIO predict feasible reactions by analyzing bond dissociation energies and steric effects. For example, 3D molecular dynamics simulations model steric hindrance around the benzyloxy group to prioritize viable derivatization sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.